N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound belongs to a class of heterocyclic acetamides featuring a 2,3-dihydro-1,4-benzodioxin core linked to a pyrazolo[1,5-a]pyrazine scaffold via a sulfanyl-acetamide bridge. The benzodioxin moiety is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug design . The pyrazolo[1,5-a]pyrazine system contributes to π-π stacking interactions and hydrogen bonding, making it relevant in kinase inhibition and antimicrobial applications . The 4-ethylphenyl substituent on the pyrazolo-pyrazine ring likely modulates lipophilicity and steric effects, influencing pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-2-16-3-5-17(6-4-16)19-14-20-24(25-9-10-28(20)27-19)32-15-23(29)26-18-7-8-21-22(13-18)31-12-11-30-21/h3-10,13-14H,2,11-12,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIASYMDWOALHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, particularly in the context of cancer and diabetes.
Synthesis of the Compound
The synthesis process for this compound typically involves several steps:
- Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine , which reacts with various sulfonyl chlorides to form sulfonamide derivatives.
- Reactions : The reaction is conducted in an alkaline medium to facilitate the formation of the desired sulfonamide. Subsequent reactions with bromo-acetamides yield the target compound.
- Characterization : The products are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.
Example Synthesis Pathway
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-ethylphenylsulfonyl chloride | Aqueous Na2CO3 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-ethylphenylsulfonamide |
| 2 | Product from Step 1 + 2-bromo-acetamide | DMF, LiH as base | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, which include compounds similar to This compound . These compounds have demonstrated:
- Inhibition of Cancer Cell Proliferation : In vitro studies showed significant inhibition of cell growth in various cancer cell lines.
Case Study: Hep3B Cell Line
| Compound | α-Fetoprotein Reduction (ng/ml) | Cell Cycle Arrest (G2-M Phase %) |
|---|---|---|
| Control | 2519.17 | - |
| Compound A (similar structure) | 1625.8 | 8.07 |
| Doxorubicin (control) | - | 7.4 |
Anti-Diabetic Activity
The compound has also been evaluated for its anti-diabetic properties through its effect on α-glucosidase enzyme inhibition. This enzyme is crucial in carbohydrate metabolism and its inhibition can lead to reduced postprandial glucose levels.
Enzyme Inhibition Studies
| Compound | α-Glucosidase Inhibition (%) |
|---|---|
| Control | - |
| Test Compound | Significant inhibition observed |
The biological activity of This compound is believed to involve:
- Interaction with Enzymes : The sulfanyl group may enhance binding affinity to target enzymes such as α-glucosidase and acetylcholinesterase.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at the G2-M phase, suggesting a mechanism that disrupts normal cell division.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. Key steps include:
- Formation of the Sulfonamide Linkage : The initial reaction involves the formation of a sulfonamide linkage between the benzodioxin and a suitable sulfonamide precursor.
- Introduction of the Pyrazolo Group : Subsequent reactions introduce the pyrazolo moiety through coupling reactions with 4-ethylphenyl derivatives.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds containing the benzodioxin framework exhibit significant inhibitory activity against various enzymes. For instance:
- Acetylcholinesterase Inhibition : Compounds derived from benzodioxin have shown potential as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease .
Antidiabetic Potential
The compound has been evaluated for its activity against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme can be beneficial for managing Type 2 diabetes mellitus (T2DM) .
Neurological Disorders
Given its inhibitory effects on acetylcholinesterase, this compound could be explored as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Diabetes Management
The potential to inhibit alpha-glucosidase suggests that this compound may serve as a therapeutic agent in managing blood glucose levels in diabetic patients.
Case Study: Synthesis and Characterization
A study focused on synthesizing various derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) highlighted the successful creation of sulfonamide derivatives with promising biological activities . The characterization involved techniques such as NMR spectroscopy and mass spectrometry to confirm the structures.
Clinical Relevance
Research indicates that compounds similar to N-(2,3-dihydrobenzo[1,4]dioxin) have shown efficacy in preclinical models for both diabetes and neurological conditions. These findings warrant further investigation into their pharmacokinetics and therapeutic index in clinical settings.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Neurological Disorders | Acetylcholinesterase inhibition | May aid in Alzheimer's treatment |
| Diabetes Management | Alpha-glucosidase inhibition | Helps manage blood glucose levels |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzodioxin or Pyrazolo-Pyrazine Substituents
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Key Differences :
- Replaces the 4-ethylphenyl group with a 3,4-dimethoxyphenyl moiety.
- Features a 4-oxo-pyrazolo[1,5-a]pyrazin-5(4H)-yl group instead of the sulfanyl-linked pyrazolo-pyrazine.
- The 4-oxo group introduces hydrogen-bonding capability, which may improve solubility but reduce membrane permeability compared to the sulfanyl bridge .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- Substitutes the pyrazolo-pyrazine system with a 1,2,4-triazole ring bearing a pyridinyl group.
- Impact: The triazole ring enhances metal-chelating properties, which could be advantageous in antimicrobial or anticancer applications .
Functional Analogues with Similar Pharmacophores
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Key Differences :
- Simplifies the structure to a benzodioxin-acetic acid derivative.
- Impact :
B. 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide
- Key Differences :
- Replaces the pyrazolo-pyrazine-sulfanyl group with a sulfonamide-linked 4-chlorophenyl moiety.
- Impact :
- Exhibits strong antibacterial and antifungal activity with low hemolytic risk, attributed to the sulfonamide’s electronegative and polar characteristics .
Preparation Methods
Formation of the Pyrazole Ring
A diazo compound, methyl (4-ethylphenyl)diazoacetate, is prepared by treating 4-ethylphenylacetic acid with tosyl azide and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile. This intermediate undergoes cycloaddition with a pyrazine-derived alkyne (e.g., pyrazin-2-ylacetylene) at room temperature, forming the pyrazolo[1,5-a]pyrazine core. The reaction proceeds via a concerted mechanism, avoiding metal catalysts to ensure regioselectivity.
Introduction of the Thiol Group
The 4-position of the pyrazolo[1,5-a]pyrazine is functionalized with a thiol group via nucleophilic substitution. Pyrazolo[1,5-a]pyrazin-4-yl chloride, synthesized by chlorination using phosphorus oxychloride, reacts with thiourea in ethanol under reflux. Subsequent hydrolysis with aqueous NaOH yields the free thiol.
Preparation of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Bromoacetamide
The benzodioxin-acetamide moiety is synthesized through sequential sulfonylation and bromoacetylation:
Synthesis of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Amine
2,3-Dihydro-1,4-benzodioxin-6-amine is prepared via reduction of 6-nitro-1,4-benzodioxane using hydrogen gas and palladium on carbon. The amine is purified via recrystallization from ethanol, yielding a white crystalline solid (mp 98–100°C).
Bromoacetylation Reaction
The amine reacts with bromoacetyl bromide in dichloromethane under basic conditions (10% Na2CO3). The reaction mixture is stirred at 0°C for 2 hours, followed by extraction and purification via silica gel chromatography (cyclohexane/ethyl acetate, 7:3). The product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide, is obtained as a white powder (yield: 82%; mp 145–147°C).
Thioether Coupling Reaction
The final step involves coupling the pyrazolo[1,5-a]pyrazin-4-thiol with the bromoacetamide derivative via nucleophilic substitution:
Reaction Conditions
A solution of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-thiol (1.2 equiv) and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (1.0 equiv) in dimethylformamide (DMF) is treated with lithium hydride (0.1 equiv) at 25°C for 4 hours. The base deprotonates the thiol, generating a thiolate ion that attacks the electrophilic carbon of the bromoacetamide.
Workup and Purification
The reaction mixture is quenched with ice-water, and the precipitate is filtered, washed with cold ethanol, and recrystallized from acetonitrile. The final product is obtained as a pale-yellow solid (yield: 75%; mp 210–212°C).
Spectroscopic Characterization
IR Spectroscopy :
¹H NMR (DMSO-d₆) :
-
δ 2.65 (q, 2H, J = 7.6 Hz, CH₂CH₃), δ 4.25 (s, 4H, OCH₂CH₂O), δ 7.12–8.05 (m, 10H, Ar–H), δ 10.32 (s, 1H, NH).
¹³C NMR :
Optimization and Challenges
Solvent and Base Selection
DMF outperforms THF and acetonitrile in the coupling step due to its polar aprotic nature, which stabilizes the thiolate intermediate. Lithium hydride, though moisture-sensitive, provides superior reactivity compared to potassium carbonate.
Regioselectivity in Cycloaddition
The catalyst-free [3+2] cycloaddition ensures regioselective formation of the pyrazolo[1,5-a]pyrazine core, avoiding side products common in metal-catalyzed reactions.
Scalability and Industrial Relevance
The synthetic route is scalable to kilogram quantities with minor modifications:
Q & A
Q. What are the optimal synthetic routes for this compound, and how are critical intermediates monitored?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of precursors like 4-chloropyrazolo[1,5-a]pyrazine derivatives.
- Step 2 : Introduction of the sulfanylacetamide moiety through nucleophilic substitution (e.g., using α-chloroacetamide intermediates).
- Step 3 : Coupling the benzodioxin fragment via amide bond formation. Reaction progress is monitored using thin-layer chromatography (TLC) and intermediate characterization via IR spectroscopy (for functional groups) and ¹H/¹³C NMR (for structural confirmation) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the pyrazolo-pyrazine core and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine or sulfur atoms) .
Q. How does the presence of the 4-ethylphenyl group influence solubility and reactivity?
The ethyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Reactivity studies suggest the ethylphenyl moiety stabilizes the pyrazine ring via electron-donating effects, which may influence sulfanyl group nucleophilicity .
Advanced Research Questions
Q. How can computational modeling predict binding affinity to enzymatic targets (e.g., kinases or phosphodiesterases)?
- Molecular Docking : Models interactions between the pyrazolo-pyrazine core and ATP-binding pockets (e.g., in kinases).
- Density Functional Theory (DFT) : Calculates electronic properties of the sulfanyl group to predict nucleophilic attack susceptibility.
- MD Simulations : Assess stability of ligand-target complexes over time .
Q. What strategies resolve discrepancies in biological activity data across assay conditions?
- Control Experiments : Use standardized positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions.
- Dose-Response Curves : Quantify IC₅₀ values under varying pH, temperature, or solvent conditions (e.g., DMSO concentration effects).
- Metabolite Screening : Rule out off-target interactions using LC-MS to detect degradation products .
Q. How do structural modifications (e.g., substituent variations) alter pharmacological profiles?
Comparative studies of analogs (see Table 1) reveal:
- Electron-Withdrawing Groups (e.g., -Cl): Enhance enzyme inhibition but reduce metabolic stability.
- Methoxy Substitutions : Improve solubility but may weaken target binding due to steric effects .
Table 1 : Impact of Substituents on Biological Activity
| Substituent (R) | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Ethylphenyl | 12.3 ± 1.2 | 8.5 |
| 4-Chlorophenyl | 9.8 ± 0.9 | 5.2 |
| 4-Methoxyphenyl | 18.7 ± 2.1 | 22.1 |
| Data adapted from comparative analyses in . |
Q. What mechanistic insights explain the compound’s enzyme inhibition kinetics?
- Pre-Steady-State Kinetics : Measure rapid-binding phases to distinguish competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy/entropy for thermodynamic profiling.
- Mutagenesis Studies : Identify critical amino acid residues in the target enzyme’s active site .
Methodological Considerations
Q. How to optimize reaction yields while minimizing byproducts during sulfanyl group incorporation?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst Optimization : Employ mild bases (e.g., K₂CO₃) instead of strong bases to reduce side reactions.
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition .
Q. What protocols validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirms target binding by measuring protein thermal stability shifts.
- Fluorescence Polarization : Tracks displacement of fluorescent probes in live cells.
- Western Blotting : Monitors downstream phosphorylation or expression changes .
Data Analysis & Reproducibility
Q. How to address batch-to-batch variability in biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
